molecular formula C13H10IN B1593684 7-Iodo-9h-fluoren-2-amine CAS No. 34172-48-0

7-Iodo-9h-fluoren-2-amine

Cat. No. B1593684
CAS RN: 34172-48-0
M. Wt: 307.13 g/mol
InChI Key: GVLJBTZWZXVFDV-UHFFFAOYSA-N
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Description

7-Iodo-9h-fluoren-2-amine is a chemical compound with the molecular formula C13H10IN . It contains a total of 27 bonds, including 17 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 primary amine (aromatic) .


Molecular Structure Analysis

The molecular structure of this compound includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings . It also contains 1 primary amine (aromatic) .

Scientific Research Applications

Fluorescence Probes for Solvation Dynamics

A study highlights the use of N-substituted 2-amino-9,9-dialkylfluorenes, which can be synthesized from 2-halo-9,9-dialkylfluorenes, for potential applications as fluorescence probes in femtosecond solvation dynamics. This process includes introducing chiral amino groups and electron-withdrawing substituents, such as nitro or cyano, in position 7 of the fluorene ring (Ginagunta et al., 2004).

Two-Photon Fluorescence Microscopy

Fluorene analogs obtained from the Ullmann amination reaction, functionalized at positions 2, 7, and 9, show promise in two-photon fluorescence microscopy. These compounds, with variations in amine or iodofluorene derivative, display high two-photon absorptivity, making them suitable for excitation by near-IR femtosecond lasers (Belfield et al., 2000).

Multiple Stimuli-Responsive Fluorescent Chemosensor

Polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) and poly(9,9-dihexyl-9H-fluoren-2-amine) demonstrate excellent fluorescence properties for the detection of different acids and amines. These materials show potential in environmental protection, biosensing, and toxins detection in food (Qian et al., 2019).

Electroluminescence in Organic Light-Emitting Diodes

A novel dendritic polyfluorene derivative, poly((9,9-dibutyl-2,7-diiodo-9H-fluorene)trisphenylamine), enhances the hole-injecting and transporting capabilities in organic light-emitting diodes (OLEDs). Its incorporation improves thermal and electroluminescence characteristics, making it a promising candidate for flat-panel display applications (Li et al., 2005).

Three-Photon Absorption Fluorophores

Tri(9,9-diethyl-9H-fluorenyl)amine and related fluorophores, synthesized from 2-aminofluorene, exhibit large intrinsic three-photon absorption in the near-IR region. The absorption scales with the bridge length, indicating their potential in optical applications (Suo et al., 2005).

Anti-Cancer Properties

A fluorene derivative, synthesized from 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene, has shown potential anti-cancer properties against human cervical cancer cell lines. This indicates a possible application in cancer research and treatment (Ishak et al., 2019).

Safety and Hazards

Specific safety and hazard information for 7-Iodo-9h-fluoren-2-amine is not available in the search results .

properties

IUPAC Name

7-iodo-9H-fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLJBTZWZXVFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293566
Record name 7-iodo-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34172-48-0
Record name NSC90702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-iodo-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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